molecular formula C10H12N4Na3O12P3 B12064309 2',3'-Dideoxyinosine Triphosphate TrisodiuM Salt

2',3'-Dideoxyinosine Triphosphate TrisodiuM Salt

Cat. No.: B12064309
M. Wt: 542.11 g/mol
InChI Key: ORWKXNLAWOGPOA-UHFFFAOYSA-K
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Description

2’,3’-Dideoxyinosine Triphosphate Trisodium Salt: is a nucleotide analogue that has garnered significant attention in the field of antiviral research, particularly for its role in inhibiting the replication of human immunodeficiency virus (HIV). This compound is an active metabolite of 2’,3’-dideoxyinosine and functions as a chain-elongating inhibitor of DNA polymerase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxyinosine Triphosphate Trisodium Salt typically involves the phosphorylation of 2’,3’-dideoxyinosine. The process includes multiple steps of phosphorylation to achieve the triphosphate form. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxyinosine Triphosphate Trisodium Salt primarily undergoes substitution reactions. It can also participate in phosphorylation and dephosphorylation reactions, which are crucial for its activation and deactivation within biological systems .

Common Reagents and Conditions:

    Phosphorylation: Phosphorus oxychloride (POCl3) in pyridine.

    Dephosphorylation: Alkaline phosphatase under mild conditions.

Major Products Formed: The major products formed from these reactions include the mono-, di-, and triphosphate forms of 2’,3’-dideoxyinosine, each with varying degrees of biological activity .

Scientific Research Applications

Chemistry: In chemistry, 2’,3’-Dideoxyinosine Triphosphate Trisodium Salt is used as a tool to study nucleotide analogues and their interactions with enzymes involved in DNA synthesis .

Biology: In biological research, this compound is utilized to investigate the mechanisms of viral replication and the inhibition of DNA polymerase. It is also used in studies related to DNA damage and repair .

Medicine: Medically, 2’,3’-Dideoxyinosine Triphosphate Trisodium Salt is a key component in antiretroviral therapies aimed at treating HIV infections. Its ability to inhibit HIV reverse transcriptase makes it a valuable drug in the management of HIV/AIDS .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antiviral drugs. It serves as a reference standard in quality control and assay development .

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxyinosine Triphosphate Trisodium Salt involves its incorporation into the growing DNA chain during viral replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition is primarily due to its structural similarity to natural nucleotides, allowing it to compete effectively with deoxyadenosine triphosphate (dATP) for incorporation by DNA polymerase .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2’,3’-Dideoxyadenosine Triphosphate Trisodium Salt
  • 2’,3’-Dideoxycytidine Triphosphate Trisodium Salt
  • 2’,3’-Dideoxyguanosine Triphosphate Trisodium Salt

Comparison: 2’,3’-Dideoxyinosine Triphosphate Trisodium Salt is unique in its specific inhibition of HIV reverse transcriptase, making it particularly effective in antiretroviral therapy. While other similar compounds also inhibit DNA polymerase, their efficacy and specificity can vary. For instance, 2’,3’-Dideoxyadenosine Triphosphate Trisodium Salt is another potent inhibitor but may have different pharmacokinetic properties and side effect profiles .

Properties

Molecular Formula

C10H12N4Na3O12P3

Molecular Weight

542.11 g/mol

IUPAC Name

trisodium;[oxido-[oxido-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N4O12P3.3Na/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H,11,12,15)(H2,16,17,18);;;/q;3*+1/p-3

InChI Key

ORWKXNLAWOGPOA-UHFFFAOYSA-K

Canonical SMILES

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C2N=CNC3=O.[Na+].[Na+].[Na+]

Origin of Product

United States

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